2-amino-4-(4-ethoxyphenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-amino-4-(4-ethoxyphenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes an amino group, an ethoxyphenyl group, a phenyl group, and a quinolinecarbonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-ethoxyphenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 4-ethoxybenzaldehyde with cyclohexanone in the presence of ammonium acetate and acetic acid. This reaction forms an intermediate, which is then reacted with malononitrile and aniline under reflux conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(4-ethoxyphenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-amino-4-(4-ethoxyphenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is explored for its use in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-amino-4-(4-ethoxyphenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(4-methoxyphenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- 2-Amino-4-(4-ethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate
Uniqueness
2-amino-4-(4-ethoxyphenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is unique due to its specific substitution pattern and the presence of both ethoxy and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C24H23N3O2 |
---|---|
Molecular Weight |
385.5g/mol |
IUPAC Name |
2-amino-4-(4-ethoxyphenyl)-5-oxo-1-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C24H23N3O2/c1-2-29-18-13-11-16(12-14-18)22-19(15-25)24(26)27(17-7-4-3-5-8-17)20-9-6-10-21(28)23(20)22/h3-5,7-8,11-14,22H,2,6,9-10,26H2,1H3 |
InChI Key |
WACMHYWFIFGZDX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=CC=C4)N)C#N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=CC=C4)N)C#N |
Origin of Product |
United States |
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